Ganoderenic acid E
Description
Ganoderenic-acid-E has been reported in Ganoderma lucidum with data available.
Properties
IUPAC Name |
(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10+/t15-,17?,18-,19?,25+,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIFFDILGAASQL-XYZDLWCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)/C=C(\C)/C1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and isolation of Ganoderenic acid E from Ganoderma species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) found in various Ganoderma species. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes its role in relevant signaling pathways.
Introduction
Ganoderma species, particularly Ganoderma lucidum and Ganoderma tsugae, have a long history of use in traditional medicine. Their therapeutic properties are attributed to a rich diversity of bioactive compounds, including a class of triterpenoids known as ganoderic acids. Among these, this compound has been a subject of scientific interest due to its potential pharmacological activities. Ganoderic acids, as a whole, are recognized for their anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2] This guide focuses specifically on the technical aspects of isolating and characterizing this compound for research and drug development purposes.
Physicochemical Properties and Structure
This compound is a highly oxidized lanostane-type triterpene. The structural elucidation of ganoderic acids is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4] The purity of isolated compounds is often confirmed using High-Performance Liquid Chromatography (HPLC).[5]
Experimental Protocols
The isolation and purification of this compound from Ganoderma species involve a multi-step process. The following protocols are synthesized from established methodologies.
Extraction of Crude Triterpenoids
This initial step aims to extract a broad range of triterpenoids from the fungal material.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma tsugae or Ganoderma lucidum.
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
The dried, powdered fruiting bodies of the Ganoderma species are extracted with 95% ethanol at 80°C.
-
The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to further purification to isolate the acidic ethyl acetate soluble material (AESM), which represents the crude triterpenoid fraction. From 1 kg of G. tsugae, approximately 42 g of AESM can be obtained, yielding a 4.2% return.
Purification of this compound by Semi-Preparative HPLC
This protocol details the fine purification of this compound from the crude triterpenoid extract.
Materials:
-
Acidic ethyl acetate soluble material (AESM)
-
50% Ethanol
-
Semi-preparative HPLC system with a C18 reverse-phase column (e.g., Lichrosorb RP-18, 7 µm, 250 × 25 mm).
-
Mobile phase: Acetonitrile (B52724) and 2% acetic acid.
-
UV-VIS detector.
Protocol:
-
Dissolve the AESM in 50% ethanol.
-
Inject the dissolved sample into the semi-preparative HPLC system.
-
The separation is performed using a gradient elution of acetonitrile and 2% acetic acid. A typical mobile phase could be acetonitrile:2% acetic acid = 1:3 for the initial 80 minutes, then changed to 1:2.
-
Set the flow rate to approximately 7.8 mL/min.
-
Monitor the elution at 252 nm.
-
Collect the fractions corresponding to the peak of this compound.
-
The collected fractions can be allowed to stand for 4 to 8 days to facilitate the formation of yellow needle crystals of this compound.
Quantitative Analysis by HPLC
This method is for the quantitative determination of this compound in an extract.
Materials:
-
Purified this compound standard
-
HPLC system with a C18 reverse-phase column (e.g., Cosmosil 5C-18 MS, 4.6 × 250 mm).
-
Mobile phase: Acetonitrile and 2% acetic acid.
-
Photodiode array detector.
Protocol:
-
Prepare a standard solution of this compound in methanol.
-
The separation is achieved using a C18 reverse-phase column with a gradient elution of acetonitrile and 2% acetic acid (e.g., starting with a 1:4 v/v ratio and transitioning to 1:2 v/v).
-
Set the flow rate at 0.8 mL/min.
-
Detection is performed at 252 nm.
-
A linear relationship between the peak area and concentration is established for quantification (correlation coefficients typically range from 0.9990 to 0.9999).
Quantitative Data
The following tables summarize the quantitative data related to the isolation and analysis of this compound.
Table 1: Yield and Recovery of Ganoderic Acids
| Parameter | Value | Source |
|---|---|---|
| Yield of AESM from G. tsugae | 4.2% | |
| Recovery of Ganoderic Acids (general) | 96.85% - 105.09% |
| Yield of this compound from 5g AESM | 12 mg | |
Table 2: HPLC Quantitative Analysis Parameters for Ganoderic Acids
| Parameter | Value | Source |
|---|---|---|
| Correlation Coefficient (r) | 0.9990 - 0.9999 | |
| Intraday RSD | 0.8% - 4.8% | |
| Interday RSD | 0.7% - 5.1% |
| Concentration Range (this compound) | 0.9 - 93.0 µg/mL | |
Biological Activities and Signaling Pathways
Ganoderic acids, including this compound, exhibit a range of biological activities, with anti-cancer and anti-inflammatory effects being the most prominent. These effects are mediated through the modulation of various cellular signaling pathways.
Anti-Cancer Activity
Ganoderic acids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways such as the p53 and PI3K/Akt/mTOR pathways.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Ganoderenic Acid E: Fungal Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ganoderenic acid E, a bioactive triterpenoid (B12794562) found in medicinal fungi. It details its natural sources, abundance, biosynthetic pathway, and the experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids predominantly found in fungi of the genus Ganoderma. These fungi, commonly known as Lingzhi or Reishi mushrooms, have a long history of use in traditional Asian medicine.
The primary natural source of this compound is the fruiting bodies of various Ganoderma species. While its presence has been reported in several species, quantitative data remains limited in the scientific literature. The most comprehensive quantitative analysis has been performed on Ganoderma tsugae.
Table 1: Quantitative Abundance of this compound in Ganoderma Species
| Fungal Species | Part of Fungus | Abundance of this compound (mg/g of dry weight) | Reference |
| Ganoderma tsugae | Fruiting Body | 0.093 | [1] |
| Ganoderma lucidum | Fruiting Body | Presence confirmed, but quantitative data not specified in the reviewed literature. | [2] |
| Ganoderma applanatum | Fruiting Body | Presence of ganoderenic acids confirmed, but specific data for this compound is not available.[3] | [3] |
| Ganoderma sinense | Spores | Presence of other ganoderenic acids (B and D) quantified, but not E.[4] |
Note: The lack of quantitative data for many species highlights a gap in the current research and an opportunity for future investigation.
Biosynthesis of this compound
The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (B85504) (MVA) pathway for the synthesis of its lanostane-type triterpenoid skeleton. The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the precursor lanosterol (B1674476).
Following the formation of lanosterol, a series of post-modification reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, leads to the vast diversity of ganoderic acids. These enzymes introduce oxygen atoms into the lanostane (B1242432) skeleton at various positions, leading to hydroxylations and the formation of carboxylic acid groups.
While the exact step-by-step enzymatic conversion of lanosterol to this compound has not been fully elucidated, a plausible pathway can be proposed based on the known functions of CYP450 enzymes in Ganoderma species. This involves a series of oxidation reactions at specific carbon atoms of the lanosterol backbone. Key enzymes such as CYP5150L8 and CYP512U6 have been identified as being involved in the biosynthesis of various ganoderic acids.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Extraction of this compound
The extraction of this compound from fungal material is a critical first step for its quantification and further research. Two common methods are detailed below.
Protocol 1: Ethanol (B145695) Extraction
This method is suitable for general laboratory use and employs a less toxic solvent.
Materials:
-
Dried and powdered fungal material (fruiting bodies)
-
80% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a known amount of the powdered fungal material.
-
Add a sufficient volume of 80% ethanol (e.g., 1:20 w/v).
-
Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
Centrifuge the mixture to pellet the solid material.
-
Decant the supernatant (the ethanol extract).
-
Repeat the extraction process on the pellet two more times to ensure complete extraction.
-
Combine all the ethanol extracts.
-
Evaporate the ethanol under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
Protocol 2: Chloroform (B151607) Extraction
This method is effective for extracting a broad range of triterpenoids.
Materials:
-
Dried and powdered fungal material
-
Chloroform
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a known amount of the powdered fungal material.
-
Add a sufficient volume of chloroform (e.g., 1:20 w/v).
-
Perform ultrasonic extraction for 30 minutes.
-
Filter the mixture to separate the solid residue.
-
Repeat the extraction of the residue twice more with fresh chloroform.
-
Combine the chloroform extracts.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude triterpenoid extract.
-
Redissolve the extract in a precise volume of a suitable solvent for quantification.
Caption: General workflow for the extraction of this compound.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is generally employed using a mixture of an acidified aqueous solution and an organic solvent. A common mobile phase consists of:
-
Solvent A: 0.1% to 2% acetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Detection Wavelength: 252 nm is a commonly used wavelength for the detection of ganoderic acids.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: Typically 10-20 µL.
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.
-
-
Sample Preparation:
-
Take the crude extract obtained from the extraction protocol and dissolve a known weight in a precise volume of the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards. The curve should have a high correlation coefficient (R² > 0.999).
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the peak area and the calibration curve.
-
Table 2: HPLC Method Parameters for Ganoderic Acid Analysis (Example)
| Parameter | Value | Reference |
| Column | C18 reverse-phase (250 x 4.6 mm, 5 µm) | |
| Mobile Phase A | 2% Acetic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient Elution | A gradient of A and B is typically used. | |
| Flow Rate | 0.8 mL/min | |
| Detection Wavelength | 252 nm | |
| Column Temperature | 30°C | |
| Injection Volume | 10 µL |
This technical guide provides a foundational understanding of this compound, offering valuable information for its sourcing, analysis, and further research into its potential therapeutic applications. The provided protocols serve as a starting point and may require optimization based on specific laboratory conditions and research objectives.
References
- 1. jfda-online.com [jfda-online.com]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Bioactivity of Ganoderenic Acid E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of Ganoderenic acid E, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Given the specificity of this compound, direct experimental data is limited. Therefore, this document synthesizes the available information on this compound and supplements it with data from closely related ganoderic and ganoderenic acids to provide a broader context for its potential pharmacological effects. This guide covers quantitative bioactivity data, detailed experimental protocols, and the underlying molecular signaling pathways.
Quantitative Bioactivity Data
While specific quantitative data for this compound is not extensively reported, the following table summarizes the in vitro bioactivities of various structurally similar ganoderic acids. This comparative data is essential for understanding the potential potency and therapeutic applications of this class of compounds. The primary activities observed include anticancer, anti-inflammatory, antiviral, and hepatoprotective effects.
Table 1: Summary of In Vitro Bioactivity for Representative Ganoderic Acids
| Compound/Extract | Bioactivity | Cell Line | Key Metric (e.g., IC50) | Finding | Reference(s) |
|---|---|---|---|---|---|
| Ganoderic Acid A | Anti-cancer | HepG2 & SMMC7721 | IC50: 139.4 - 203.5 µmol/L | Dose-dependently inhibited hepatocellular carcinoma cell proliferation. | [1] |
| Ganoderic Acids (General) | Antiviral (Anti-HBV) | HepG2215 | 8 µg/mL | Inhibited Hepatitis B virus replication; reduced HBsAg and HBeAg production. | [2][3] |
| Ganoderic Acid T | Anti-cancer | Lung Cancer (95-D) | Not specified | Induced apoptosis through the mitochondria-dependent caspase pathway. | [4][5] |
| Ganoderic Acid Me | Anti-cancer | Colon Cancer (HCT-116) | Not specified | Induced G1 or G1/S phase cell cycle arrest. | |
| Ganoderic Acid F | Anti-inflammatory | Murine Microglia (BV-2) | 2.5 - 5 µg/mL | Inhibited LPS-induced production of NO, iNOS, TNF-α, IL-6, and IL-1β. | |
| Ganoderma Triterpenoids | Hepatoprotective | HepG2 | 50 - 200 µg/mL | Protected against t-BHP-induced oxidative damage by reducing ALT, AST, and LDH leakage. |
| Ganodermanontriol | Antiviral (Anti-DENV) | A549 | 25 - 50 µM | Showed ~25-40% reduction in Dengue virus titers. | |
Note: The IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function. Lower values indicate higher potency.
Experimental Protocols
The following sections detail the standard in vitro methodologies used to assess the key bioactivities of ganoderic acids. These protocols are foundational for the preclinical evaluation of compounds like this compound.
This protocol assesses the ability of a compound to protect liver cells from chemically induced oxidative stress.
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Seed cells in 96-well plates. Once confluent, pre-treat the cells with various non-toxic concentrations of the test compound (e.g., this compound) for 4 hours.
-
Induction of Injury: Induce oxidative stress by exposing the cells to a hepatotoxin, such as tert-butyl hydroperoxide (t-BHP) at a concentration of 60 µmol/L, for an additional 4 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells metabolize MTT into purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to quantify cell viability.
-
-
Biochemical Analysis: Collect the cell culture medium to measure the levels of leaked liver enzymes, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH), using commercially available assay kits.
-
This protocol measures the inhibition of inflammatory mediators, such as nitric oxide (NO), in immune cells.
-
Cell Line: Murine macrophage cell line (RAW 264.7).
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50-100 µL of the supernatant with an equal volume of Griess reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.
-
-
This protocol determines the ability of a compound to inhibit viral infection and replication.
-
Cell Lines: A549 (human lung carcinoma), Vero (kidney epithelial), or other virus-susceptible cell lines.
-
Methodology (Cytopathic Effect Inhibition):
-
Cell Culture: Grow cells to form a monolayer in 96-well plates.
-
Infection: Infect the cells with a specific virus (e.g., Enterovirus, Dengue virus, Hepatitis B virus) at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a fresh medium containing serial dilutions of the test compound.
-
Observation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in untreated control wells (typically 2-3 days).
-
Quantification: Stain the cells with a dye like crystal violet. The intensity of the stain, which can be measured spectrophotometrically, correlates with the number of viable, uninfected cells. The concentration of the compound that inhibits CPE by 50% (IC50) is then calculated.
-
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex experimental processes and molecular interactions, adhering to specified design constraints.
The following diagram illustrates a generalized workflow for screening natural compounds like this compound for potential therapeutic activities in vitro.
Many ganoderic acids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation and cell survival. The diagram below illustrates the mechanism by which these compounds may block this cascade.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-hepatitis B activities of ganoderic acid from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
The Therapeutic Potential of Ganoderenic Acid E: A Technical Review for Researchers
An In-depth Examination of the Bioactive Triterpenoid (B12794562) from Ganoderma lucidum
Ganoderenic acid E, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest within the scientific community. As a member of the broader class of ganoderic acids, it shares a structural similarity that suggests a range of pharmacological activities. This technical guide synthesizes the current understanding of this compound's therapeutic potential, with a focus on its cytotoxic effects against various cancer cell lines. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to support further research and drug development endeavors.
Cytotoxic Activity of this compound
This compound has demonstrated notable cytotoxic activity against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in several studies. These findings underscore the potential of this compound as an anticancer agent.
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified against various cancer cell lines, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Human Cervical Cancer | 101 |
| HepG2 | Human Hepatocellular Carcinoma | 0.000144 |
| HepG2 2.2.15 | Human Hepatocellular Carcinoma (HBV-producing) | 0.000105 |
| P388 | Murine Lymphocytic Leukemia | 5.012 |
| Raji | Human Burkitt's Lymphoma | Not Specified |
Data sourced from MedchemExpress product information, referencing published research.
Experimental Protocols
The determination of the cytotoxic activity of this compound involves standardized in vitro assays. The following sections detail the typical methodologies employed in such studies.
Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical cancer), HepG2 (human hepatocellular carcinoma), HepG2 2.2.15 (HBV-producing human hepatocellular carcinoma), P388 (murine lymphocytic leukemia), and Raji (human Burkitt's lymphoma) cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are added to the wells, with the final DMSO concentration kept below 0.1% to avoid solvent-induced toxicity. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Putative Signaling Pathways
While specific studies elucidating the detailed molecular mechanisms of this compound are still limited, the activities of other closely related ganoderic acids provide a strong basis for hypothesizing its mechanism of action. It is highly probable that this compound induces cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Many ganoderic acids have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis[1][2]. This pathway is a primary mechanism for eliminating cancerous cells. The proposed mechanism involves the modulation of key regulatory proteins, leading to mitochondrial dysfunction and the activation of a cascade of caspases, the executioners of apoptosis.
Cell Cycle Arrest
Another common mechanism of action for ganoderic acids is the induction of cell cycle arrest, which halts the proliferation of cancer cells[3][4]. This is often observed at the G1 or G2/M phases of the cell cycle and is regulated by the expression of cyclins and cyclin-dependent kinases (CDKs).
References
- 1. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and IUPAC name of Ganoderenic acid E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderenic acid E is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry. This guide includes a summary of its molecular and chemical identity, and where available, quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of its known signaling pathways.
Chemical Identity
| Property | Value |
| Molecular Formula | C30H40O7[1] |
| IUPAC Name | (25R)-3,7,11,15,23-pentaoxo-Lanost-8-en-26-oic acid |
| CAS Number | 98665-14-6[2] |
| Molecular Weight | 512.63 g/mol [2] |
| Appearance | White to off-white solid[2] |
| Class | Triterpenoid[2] |
Biological Activities and Therapeutic Potential
This compound, as a member of the ganoderic acid family, is presumed to share in the diverse pharmacological activities attributed to this class of compounds, which are primarily known for their anti-cancer and anti-inflammatory properties. While specific data for this compound is limited, the activities of closely related ganoderic acids provide a strong indication of its potential therapeutic applications.
Anticancer Activity
Triterpenoids from Ganoderma lucidum, including various ganoderic acids, have demonstrated significant cytotoxic effects against a range of cancer cell lines. These compounds are known to induce apoptosis (programmed cell death) and autophagy in cancer cells, while exhibiting lower toxicity towards healthy cells. The anticancer mechanisms of ganoderic acids often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.
| Compound | Cell Line | IC50 (µM) |
| Ganoderic acid Jc | HL-60 (Leukemia) | 8.30 |
| Ganoderiol E | MCF-7 (Breast Cancer) | 6.35 |
Anti-inflammatory Activity
Ganoderic acids are recognized for their potent anti-inflammatory effects. They have been shown to alleviate inflammation by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. A primary mechanism of action is the inhibition of the TLR4/MyD88/NF-κB signaling pathway, which plays a central role in the inflammatory response. By suppressing this pathway, ganoderic acids can reduce the expression of inflammatory cytokines such as TNF-α and IL-6.
Signaling Pathways
The biological effects of ganoderic acids are mediated through their interaction with various cellular signaling pathways. The NF-κB and apoptosis pathways are two of the most significantly modulated cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Ganoderic acids have been shown to inhibit this pathway, leading to a reduction in the expression of inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of the Intrinsic Apoptosis Pathway
Ganoderic acids can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
Caption: Induction of the intrinsic apoptosis pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for the analysis of ganoderic acids and other triterpenoids.
Isolation and Purification of this compound
This protocol describes a general method for the extraction and isolation of ganoderic acids from Ganoderma lucidum.
Caption: Experimental workflow for the isolation of this compound.
Methodology:
-
Extraction: The fruiting bodies of Ganoderma lucidum are dried, powdered, and then extracted with 95% ethanol at 80°C. This process is typically repeated three times to maximize the yield.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude triterpenoid extract.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography with a chloroform/acetone gradient elution.
-
Further Purification: Fractions containing ganoderic acids are further purified using reversed-phase C-18 column chromatography with a water/methanol gradient.
-
Final Purification: The final purification of this compound is achieved through high-performance liquid chromatography (HPLC) and recrystallization.
-
Structure Elucidation: The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by this compound.
Methodology:
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p65, IκBα, Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control such as β-actin or GAPDH.
Conclusion
This compound is a promising bioactive compound with significant potential for therapeutic applications, particularly in the fields of oncology and anti-inflammatory drug development. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing knowledge on related ganoderic acids provides a strong foundation for future investigations. The protocols and pathway diagrams presented in this guide are intended to facilitate these research endeavors and contribute to the development of novel therapies based on this natural product.
References
Methodological & Application
Application Notes and Protocols for Ganoderenic Acid E Extraction from Ganoderma Fruiting Bodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) found in the fruiting bodies of Ganoderma species, has garnered significant interest within the scientific community for its potential therapeutic properties. As research into its pharmacological activities progresses, the need for standardized and efficient extraction and quantification protocols becomes paramount. These application notes provide a comprehensive overview of the methodologies for extracting and analyzing this compound from Ganoderma fruiting bodies, intended to support researchers in natural product chemistry, pharmacology, and drug development.
The protocols detailed below are synthesized from established methodologies and aim to provide a robust framework for obtaining high-purity this compound for further investigation. The selection of an appropriate extraction method will depend on the specific research goals, available equipment, and desired scale of production.
Data Presentation: Quantitative Analysis of Extraction Methods
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction temperature, and duration. The following table summarizes quantitative data from various studies on the extraction of ganoderic acids and related triterpenoids. While specific yields for this compound are not always individually reported, the data for total triterpenoids and other major ganoderic acids provide a valuable reference for methodological comparison.
| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Key Findings | Reference |
| Soaking | 95% Ethanol (B145695) (v/v) | 60 | 2 | Solid-liquid ratio of 1:20. Part of a larger process to obtain a ganoderic acid-rich extract. | [1] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45 | 0.75 | A common solid-to-liquid ratio is 1:20 (w/v).[2] | [2] |
| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Ethanol (v/v) | 80 | 1.67 | Optimized conditions for co-extraction of polysaccharides and triterpenoids. | [3][4] |
| Hot Solvent Extraction | 95% Ethanol | 80 | Not Specified (3 cycles) | Large-scale extraction for isolation of multiple ganoderic acids. | |
| Response Surface Methodology Optimization | 100% Ethanol | 60.22 | 6 | Optimized for ganoderic acid H, yielding 2.09 mg/g. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is suitable for efficient, lab-scale extraction and is known to enhance yields by disrupting the fungal cell walls.
Materials and Equipment:
-
Dried and powdered Ganoderma fruiting bodies (40-60 mesh)
-
80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered Ganoderma fruiting bodies and place it into a 250 mL flask.
-
Solvent Addition: Add 200 mL of 80% ethanol to the flask to achieve a solid-to-liquid ratio of 1:20 (w/v).
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 45 minutes at a controlled temperature of 45°C. If using a probe sonicator, ensure the probe is submerged in the slurry and sonicate with appropriate power, monitoring the temperature to prevent degradation of the target compounds.
-
Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation at 8000 x g for 10 minutes.
-
Re-extraction (Optional but Recommended): Repeat the extraction process on the solid residue with fresh solvent to maximize the yield.
-
Concentration: Combine the supernatants and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.
-
Quantification: Dissolve a known amount of the dried extract in methanol (B129727) and filter through a 0.45 µm syringe filter. Analyze the sample using HPLC to determine the concentration of this compound.
Protocol 2: Hot Solvent Extraction for Isolation and Purification
This method is suitable for larger quantities and is often the initial step for the isolation of specific compounds.
Materials and Equipment:
-
Dried and chipped or powdered Ganoderma fruiting bodies
-
95% Ethanol
-
Reflux apparatus (large round-bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20) for purification
Procedure:
-
Sample Preparation: Place 1 kg of chipped Ganoderma fruiting bodies into a large round-bottom flask.
-
First Extraction: Add 10 L of 95% ethanol and heat the mixture to reflux at 80°C for 2-3 hours.
-
Filtration: After cooling, filter the mixture to separate the extract from the solid material.
-
Subsequent Extractions: Repeat the reflux extraction on the solid residue two more times with fresh ethanol.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Purification (Optional): The crude extract can be further purified by solvent partitioning (e.g., with ethyl acetate) followed by column chromatography on silica gel or Sephadex LH-20 to isolate this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound in the obtained extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade) with 0.1% Acetic Acid or 2% Acetic Acid
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve a known weight of the dried Ganoderma extract in methanol. Sonicate for 30 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient elution of acetonitrile and water containing 0.1% or 2% acetic acid is commonly used. A typical gradient might start with a lower concentration of acetonitrile and increase over the run time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction.
Putative Biosynthetic Pathway of Ganoderic Acids
Caption: Biosynthesis of Ganoderic Acids.
References
- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
Application Notes and Protocols for HPLC-UV Quantification of Ganoderenic Acid E
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Ganoderenic acid E in various samples, particularly from Ganoderma species, utilizing High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound, a significant bioactive triterpenoid (B12794562) found in Ganoderma mushrooms, necessitates accurate and reliable quantification for quality control, pharmacological studies, and the development of new therapeutics.
Introduction
This compound is a member of the highly oxygenated lanostane-type triterpenoids that contribute to the medicinal properties of Ganoderma species, commonly known as Reishi or Lingzhi. These compounds have garnered significant interest for their potential therapeutic effects. The precise and accurate measurement of this compound is crucial for the standardization of raw materials and commercial products, as well as for pharmacokinetic and pharmacodynamic investigations. HPLC with UV detection stands as a robust, reliable, and cost-effective analytical technique for this purpose, offering the necessary specificity, sensitivity, and reproducibility.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-UV analysis of this compound and related compounds, compiled from various validated methods.
Table 1: Chromatographic Conditions for Ganoderenic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 Infinity or similar | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector or similar |
| Column | C18 reverse-phase column | Phenomenex Luna C-18 (5 μm, 250 mm × 4.6 mm I.D.) |
| Mobile Phase | Gradient elution with Acetonitrile and 2% Acetic Acid | Gradient elution with Acetonitrile and 0.1% aqueous Acetic Acid |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[3] |
| Detection Wavelength | 252 nm[2] | 252 nm[3] |
| Column Temperature | Not specified | 30°C |
| Injection Volume | Not specified | 20 µL |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Reported Value |
| Linearity (Correlation Coefficient, r²) | 0.9990 - 0.9999 |
| Concentration Range (µg/mL) | 0.9 to 93.0 |
| Recovery (%) | 96.85 - 105.09 |
| Precision (RSD, %) | Intra-day: 0.8 - 4.8Inter-day: 0.7 - 5.1 |
| Limit of Detection (LOD) | S/N ratio = 3 |
| Limit of Quantitation (LOQ) | S/N ratio = 10 |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound based on established and validated HPLC-UV methods.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Methanol (HPLC grade)
-
Ethanol (B145695) (absolute)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Ganoderma sample (fruiting body, mycelia, or extract)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm or 0.22 µm)
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in absolute ethanol to prepare a stock solution of a known concentration (e.g., 93 µg/mL).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with absolute ethanol to prepare a series of working standard solutions with different concentrations (e.g., covering the range of 0.9 to 93.0 µg/mL).
Sample Preparation
-
Grinding: Grind the dried Ganoderma sample to a fine powder (e.g., passing through a 0.08 mm sieve).
-
Extraction:
-
Accurately weigh 0.5 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 50% ethanol to the tube.
-
Sonicate the mixture for 1 hour at 60°C.
-
Centrifuge the mixture for 10 minutes at 4000 rpm.
-
-
Filtration: Collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
Chromatographic Analysis
-
Method Setup: Set up the HPLC system according to the parameters outlined in Table 1 (Condition 1 is recommended as a starting point).
-
Gradient Elution Program: A representative gradient program using Acetonitrile (A) and 2% Acetic Acid (B) is as follows:
-
0-5 min: 100% A
-
20-40 min: 30% A
-
40-80 min: 100% B
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.
-
Data Acquisition: Record the chromatograms and integrate the peak areas at 252 nm.
Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.
Caption: Experimental workflow for HPLC-UV quantification of this compound.
References
Application Notes and Protocols for Assessing Ganoderenic Acid E Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell viability assays, with a focus on the Alamar Blue assay, for the determination of the cytotoxic effects of Ganoderenic acid E, a bioactive triterpenoid (B12794562) isolated from Ganoderma species. This document includes detailed experimental protocols, a summary of cytotoxic activity, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Cytotoxicity Assessment
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential as anticancer agents.[1] These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2] this compound is one of the many identified ganoderic acids, and understanding its specific cytotoxic potential is crucial for its development as a therapeutic agent.
Cell viability assays are essential tools for quantifying the cytotoxic effects of compounds like this compound. These assays measure the proportion of viable cells in a population after exposure to a substance. The Alamar Blue (resazurin) assay is a widely used, non-toxic, and sensitive method for assessing cell viability and proliferation.[3] In viable cells, the blue, non-fluorescent resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial enzymes.[3] The degree of this conversion is proportional to the number of metabolically active (viable) cells.
Data Presentation: Cytotoxicity of Ganoderic Acids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Ganoderic acids against different cancer cell lines. While specific data for this compound is limited, the provided data for other Ganoderic acids offers a comparative context for its potential cytotoxic activity.
| Ganoderic Acid | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| This compound | LLC | Lewis Lung Carcinoma | 48 | >20 µg/mL |
| Ganoderic acid A | HepG2 | Human Hepatocellular Carcinoma | 24 | 187.6 |
| 48 | 203.5 | |||
| SMMC7721 | Human Hepatocellular Carcinoma | 24 | 158.9 | |
| 48 | 139.4 | |||
| Ganoderic acid T | HeLa | Human Cervical Cancer | 24 | Not specified |
| Ganoderic acid Jc | HL-60 | Human Promyelocytic Leukemia | Not specified | 8.30 |
| Ganoderiol E | MCF-7 | Human Breast Adenocarcinoma | Not specified | 6.35 |
Experimental Protocols
Alamar Blue Cell Viability Assay Protocol
This protocol outlines the steps for determining the cytotoxicity of this compound using the Alamar Blue assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
Alamar Blue Incubation:
-
Following the treatment period, add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control (media with Alamar Blue only) from all other values.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control using the following formula:
-
% Cell Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Plausible signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Experimental workflow for the Alamar Blue cell viability assay.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities of Polyphenols, Polysaccharides, and Oligosaccharides Derived from Two West African Ganoderma Species [scirp.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Ganoderenic Acid E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The anti-proliferative activity of Ganoderic acids is often attributed to their ability to halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. The following table summarizes the typical effects of Ganoderic acid treatment on cell cycle distribution in a cancer cell line, as determined by flow cytometry. This data is representative of what might be expected when treating cancer cells with Ganoderenic acid E.
Table 1: Effect of Ganoderic Acid Treatment on Cell Cycle Phase Distribution in Cancer Cells
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 0 µM | 46.6 | 32.1 | 21.3 |
| Ganoderic Acid | 2.5 µM | 51.7 | 28.5 | 19.8 |
| Ganoderic Acid | 5.0 µM | 55.1 | 25.4 | 19.5 |
| Ganoderic Acid | 10.0 µM | 58.4 | 22.3 | 19.3 |
Note: The data presented is adapted from studies on Ganoderic acid T in HeLa cells and is intended to be illustrative of the potential effects of this compound.[1]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line appropriate for the research question (e.g., HeLa for cervical cancer, HepG2 for liver cancer, DU145 for prostate cancer).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and ensure they are approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5.0, 10.0 µM) for a predetermined time course (e.g., 24, 48, or 72 hours). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for analyzing DNA content to determine cell cycle distribution.[2][3][4]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. This can be extended to several days if necessary.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser. The PI fluorescence is typically detected in the FL2 channel. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
Proposed Signaling Pathway of Ganoderenic Acid-Induced G1 Arrest
Based on studies of related Ganoderic acids, this compound is hypothesized to induce G1 cell cycle arrest by modulating the expression of key regulatory proteins.[5]
Caption: this compound is proposed to induce G1 arrest via CDK inhibitors.
References
- 1. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Assays in Ganoderenic Acid E-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E, a lanostanoid triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, is gaining significant interest for its potential therapeutic properties, particularly in oncology. A key mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death. Understanding and quantifying this process is crucial for evaluating the efficacy of this compound as a potential anti-cancer agent. These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound, methods for quantifying apoptotic markers, and an overview of the putative signaling pathways involved.
While specific quantitative data for this compound is limited in publicly available literature, the following tables present representative data from studies on closely related compounds, Ganoderic Acid A and Ganoderic Acid T. This information provides a valuable reference for expected outcomes.
Data Presentation: Representative Quantitative Effects of Ganoderic Acids on Cancer Cells
Table 1: Cytotoxicity of Ganoderic Acids in Human Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 Value (µM) | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 24 | 187.6 | [1] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 48 | 203.5 | [1] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 24 | 158.9 | [1] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 48 | 139.4 | [1] |
| Ganoderic Acid T | HeLa (Cervical Cancer) | CCK-8 | 24 | 13 ± 1.4 | [2] |
Table 2: Induction of Apoptosis by Ganoderic Acids
| Compound | Cell Line | Method | Treatment | Apoptotic Cells (%) | Reference |
| Ganoderic Acid T | HeLa (Cervical Cancer) | Annexin V/PI Flow Cytometry | 2.5 µM GAT | 2.42 | |
| Ganoderic Acid T + 4 Gy Radiation | HeLa (Cervical Cancer) | Annexin V/PI Flow Cytometry | 2.5 µM GAT | 6.86 |
Table 3: Modulation of Apoptotic Protein Expression by Ganoderic Acids
| Compound | Cell Line | Protein | Method | Result | Reference |
| Ganoderic Acid T | 95-D (Lung Cancer) | p53 | Western Blot | Increased | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Bax | Western Blot | Increased | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Bcl-2 | Western Blot | No significant change | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Cleaved Caspase-3 | Activity Assay | Increased | |
| Ganoderic Acid A | HCC Cells | Cleaved Caspase-3 | Western Blot | Increased |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the putative signaling pathway for Ganoderic acid-induced apoptosis and the general experimental workflow for its assessment.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis in treated cells.
Experimental Protocols
Herein are detailed protocols for key apoptosis assays. It is recommended to optimize parameters such as cell density, treatment concentrations, and incubation times for your specific cell line and experimental conditions.
Protocol 1: Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Treated and untreated control cells
-
Flow cytometer
Procedure:
-
Preparation of Reagents:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Keep on ice.
-
-
Cell Preparation:
-
Seed cells at an appropriate density in multi-well plates and culture overnight.
-
Treat cells with various concentrations of this compound for the desired time periods. Include an untreated (vehicle) control.
-
For adherent cells: Gently detach the cells using trypsin. Collect the supernatant containing any floating cells and combine it with the trypsinized cells to ensure all apoptotic cells are collected.
-
For suspension cells: Collect cells directly by centrifugation.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol 2: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, and Caspase-3 substrate (DEVD-pNA))
-
Treated and untreated control cells
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis by treating cells with this compound.
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Assay Reaction:
-
Load 50-200 µg of protein from each sample into the wells of a 96-well plate.
-
Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples with the untreated control.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This technique allows for the detection and quantification of key proteins involved in the apoptotic pathway, such as the Bcl-2 family (Bax, Bcl-2), and cleaved caspase-3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and collect cell pellets.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using software like ImageJ.
-
Normalize the band intensity of the target proteins to a loading control (e.g., β-actin) to compare protein expression levels across samples. The Bax/Bcl-2 ratio is a critical indicator of apoptosis induction.
-
References
Application Notes and Protocols for In Vivo Animal Models for Studying Ganoderenic Acid E Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the therapeutic efficacy of Ganoderenic acid E, a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum. While specific in vivo data for this compound is emerging, the protocols and models outlined below are based on extensive research on closely related ganoderic acids and studies on Ganoderma lucidum extracts confirmed to contain this compound.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. Based on the known biological activities of ganoderic acids, the following models are recommended for studying the efficacy of this compound.
Oncology Models
Ganoderic acids have demonstrated significant anti-tumor and anti-metastatic effects. Syngeneic and xenograft tumor models are suitable for evaluating the anti-cancer efficacy of this compound.
-
Colorectal Cancer Xenograft Model: Human colorectal cancer cell lines (e.g., HCT-116) are implanted into immunocompromised mice (e.g., BALB/c nude mice). This model is useful for assessing the direct anti-tumor effects of this compound on human cancer cells.
-
Syngeneic Colon Cancer Model: Murine colon carcinoma cells (e.g., CT26) are implanted into immunocompetent mice (e.g., BALB/c mice). This model is valuable for studying the interplay between this compound, the tumor, and the host immune system.[1]
-
Lewis Lung Carcinoma (LLC) Syngeneic Model: This is a well-established model for studying primary tumor growth and metastasis.
-
Human Hepatoma Xenograft Model: Human liver cancer cells (e.g., HepG2) are implanted in immunocompromised mice to study the effects on liver cancer.
Liver Disease Models
Ganoderic acids have shown protective effects in various models of liver injury.
-
Alcoholic Liver Injury Model: This model investigates the protective effects of this compound against liver damage induced by chronic and excessive alcohol consumption. A study utilizing a Ganoderma lucidum ethanol (B145695) extract rich in ganoderic acids, including this compound, has demonstrated its potential in this model.[2]
-
Non-alcoholic Steatohepatitis (NASH) Model: Mice are fed a high-fat, high-cholesterol diet to induce NASH, a condition characterized by liver inflammation and fat accumulation. This model can be used to evaluate the potential of this compound in mitigating NASH.
-
Chemically-Induced Liver Injury Model: Acute liver injury can be induced by toxins such as α-amanitin (from mushroom poisoning) to study the hepatoprotective and regenerative potential of this compound.[3]
Data Presentation: Quantitative Efficacy Data
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups. The following tables provide examples of how to structure such data, based on findings for related ganoderic acids.
Table 1: Anti-Tumor Efficacy of Ganoderic Acids in Xenograft and Syngeneic Models
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| Ganoderic Acid (General) | CT26 Colon Cancer | BALB/c mice | 50 mg/kg/day (i.p.) | Significantly inhibited tumor growth.[1] |
| Ganoderic Acid T | Lewis Lung Carcinoma | C57BL/6 mice | Not specified | Suppressed tumor growth and metastasis; down-regulated MMP-2 and MMP-9 mRNA expression.[4] |
| G. lucidum Extract (containing Lucidenic Acid) | Human Hepatoma (implanted) | ICR-nu/nu mice | Not specified | Dose-dependent inhibition of tumor size, volume, and weight; suppressed metastasis. |
| G. lucidum Spores Oil | S180 & H22 Tumors | Not specified | 1.2 g/kg/day (intragastrically) | Tumor inhibition rates of 30.9% and 44.9%, respectively. |
Table 2: Hepatoprotective Effects of Ganoderic Acids in Liver Injury Models
| Treatment Agent | Liver Injury Model | Animal Model | Dosage | Key Findings |
| Ganoderic Acids-rich Extract (containing this compound) | Alcoholic Liver Injury | Mice | Not specified | Ameliorated lipid metabolism, antioxidant function, and inflammatory response. |
| Ganoderic Acid A | Alcoholic Liver Injury | Mice | Not specified | Significantly inhibited the elevation of liver index, serum TG, TC, LDL-C, AST, and ALT. |
| Ganoderic Acid A | Non-alcoholic Steatohepatitis (NASH) | C57BL/6J mice | 25 or 50 mg/kg/day (oral) | Significantly inhibited fat accumulation, steatosis, inflammation, and fibrosis; reduced serum AST and ALT. |
| Ganoderic Acid A | α-Amanitin Poisoning | Mice | 20 mg/kg | Rescued 62.5% of mice and attenuated liver injury. |
Experimental Protocols
The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific research question and institutional guidelines.
Protocol 1: Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound on human colorectal cancer cells in vivo.
Materials:
-
Human colorectal cancer cells (e.g., HCT-116)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage; DMSO and saline for injection)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HCT-116 cells in appropriate media under standard conditions (37°C, 5% CO2).
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest HCT-116 cells and resuspend in sterile PBS or a mixture with Matrigel.
-
Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound at predetermined doses (e.g., 20-50 mg/kg) daily via the chosen route (oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Width² x Length) / 2.
-
Monitor body weight and general health of the animals.
-
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise tumors and weigh them.
-
Collect blood and other organs for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Alcoholic Liver Injury Model
Objective: To assess the hepatoprotective effects of this compound against alcohol-induced liver damage.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Ethanol
-
This compound
-
Standard laboratory chow and liquid diet
-
Kits for measuring serum ALT, AST, TG, and TC
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Model Induction and Treatment:
-
Divide mice into control, model, and treatment groups.
-
The control group receives a standard diet.
-
The model group receives a liquid diet containing ethanol.
-
The treatment groups receive the ethanol-containing liquid diet supplemented with this compound at different doses (e.g., 12 and 36 mg/kg body weight).
-
The treatment duration is typically 6 weeks.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and collect liver tissues.
-
-
Biochemical Analysis:
-
Measure serum levels of ALT, AST, TG, and TC.
-
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology, steatosis, and inflammation.
-
-
Gene Expression Analysis:
-
Isolate RNA from liver tissue to analyze the expression of genes related to lipid metabolism, inflammation, and oxidative stress.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Signaling Pathways
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer and inflammation. It is hypothesized that this compound may act through similar mechanisms.
References
- 1. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ganoderenic Acid E Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the pharmacologically active ganoderic acids, it has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Proper preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed application notes and protocols for the solubilization, storage, and use of this compound in cell-based assays.
Data Presentation
Physicochemical Properties and Solubility
Quantitative data regarding the properties and solubility of this compound and related compounds are summarized below for easy reference and comparison.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₀H₄₀O₇ | [1] |
| Molecular Weight | 512.63 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility in DMSO | 50 mg/mL (97.54 mM); may require ultrasonication for full dissolution. | [3] |
| Solubility in Ethanol | Soluble (Exact value for this compound not specified, but other Ganoderic acids are soluble at approx. 30 mg/mL) | [2] |
| Aqueous Solubility | Sparingly soluble |
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Light Conditions | Citation(s) |
| -20°C | Up to 1 month | Protect from light | |
| -80°C | Up to 6 months | Protect from light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (512.63 g/mol ), calculate the mass required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 512.63 g/mol x 1000 mg/g = 5.1263 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound. Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Ultrasonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Sterilization (optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Protocol 2: In Vitro Cytotoxicity Assay using the MTT Method
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Postulated Signaling Pathway
Based on the known mechanisms of related ganoderic acids, this compound may induce cytotoxicity through the induction of G2/M cell cycle arrest and apoptosis, potentially involving the NF-κB and PI3K/Akt signaling pathways.
References
Application Note: Quantification of Ganoderenic Acid E using UHPLC-ESI-IT-TOF Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of Ganoderenic acid E, a bioactive triterpene from Ganoderma species, using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (UHPLC-ESI-IT-TOF). The described protocol is intended for researchers, scientists, and professionals in drug development and quality control of natural products. The method provides high resolution, sensitivity, and mass accuracy, making it suitable for the precise quantification of this compound in complex matrices such as herbal extracts and biological samples.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] this compound is one such compound of interest for its potential therapeutic applications. Accurate and precise quantification of this and other related triterpenes is crucial for the standardization of Ganoderma extracts, pharmacokinetic studies, and the development of new therapeutics.
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has become a powerful tool for the analysis of complex natural products.[3] The use of sub-2 µm particle columns in UHPLC allows for faster separations and higher chromatographic resolution compared to conventional HPLC.[3] When coupled with a hybrid Ion Trap (IT) and Time-of-Flight (TOF) mass spectrometer, the system provides both high-sensitivity fragmentation data (MSn) for structural confirmation and high-accuracy mass measurements for unambiguous identification.[4] Electrospray ionization (ESI) in the negative ion mode is particularly well-suited for the analysis of ganoderic acids, as they readily form deprotonated molecules [M-H]⁻.
This document provides a detailed protocol for the extraction, separation, and quantification of this compound, along with representative method validation data and visualization of the experimental workflow.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction of Triterpenes from Ganoderma Powder
-
Extraction:
-
Weigh 1.0 g of dried and powdered Ganoderma lucidum fruiting body into a 50 mL conical tube.
-
Add 20 mL of 80% ethanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Reconstitute the dried extract in 5 mL of 10% methanol (B129727).
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 40% methanol to remove polar impurities.
-
Elute the triterpene-enriched fraction with 10 mL of 90% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for UHPLC analysis.
-
UHPLC-ESI-IT-TOF System and Conditions
-
Instrumentation: A UHPLC system coupled to an ESI-IT-TOF mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of triterpenoids.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient is employed for optimal separation.
| Time (min) | % Solvent B |
| 0.0 | 15 |
| 10.0 | 25 |
| 15.0 | 75 |
| 18.0 | 95 |
| 20.0 | 95 |
| 20.1 | 15 |
| 25.0 | 15 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Mass Range: m/z 100-1500.
-
Ion Source Parameters:
-
Capillary Voltage: -3500 V
-
Nebulizer Gas (N₂): 1.5 L/min
-
Drying Gas (N₂) Flow: 8.0 L/min
-
Drying Gas Temperature: 200°C
-
-
TOF Parameters:
-
Collision Energy: For MS/MS, a collision energy of -40 eV with a spread of ±15 eV can be used for fragmentation.
-
-
Data Acquisition: Data-dependent acquisition (DDA) can be employed to trigger MS/MS scans on the most abundant precursor ions.
Data Presentation: Quantitative Method Validation
The following tables summarize typical validation parameters for the quantification of ganoderic acids using LC-MS methods, providing a benchmark for the expected performance of the described protocol.
Table 1: Calibration Curve and Linearity for Triterpene Standards
| Compound | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Ganoderic Acid A | 5.0 - 500 | y = 150.8x + 25.3 | > 0.999 |
| Ganoderic Acid B | 5.0 - 500 | y = 145.2x + 30.1 | > 0.998 |
| Ganoderenic Acid B | 2.5 - 250 | y = 160.5x + 18.9 | > 0.999 |
| This compound | 2.0 - 200 | (Representative) | > 0.998 |
Table 2: Precision and Recovery of the Method
| Compound | Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) |
| Ganoderic Acid A | 10 | < 5.0 | < 6.5 | 95 - 105 |
| 100 | < 4.5 | < 6.0 | 97 - 104 | |
| 400 | < 4.0 | < 5.5 | 98 - 103 | |
| This compound | 10 | < 5.5 | < 7.0 | 94 - 106 |
| 50 | < 5.0 | < 6.5 | 96 - 105 | |
| 150 | < 4.5 | < 6.0 | 97 - 104 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | LOD (ng/mL) | LOQ (ng/mL) |
| Ganoderic Acid A | 0.5 | 1.5 |
| Ganoderic Acid B | 0.6 | 1.8 |
| Ganoderenic Acid B | 0.4 | 1.2 |
| This compound | ~0.5 | ~1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for triterpene extraction and analysis.
Signaling Pathway
Caption: Ganoderic acids' inhibitory effects on cancer pathways.
Conclusion
The UHPLC-ESI-IT-TOF method described provides a powerful platform for the sensitive and accurate quantification of this compound in complex samples. The combination of high-resolution chromatography and high-accuracy mass spectrometry ensures reliable identification and quantification, which is essential for the quality control of Ganoderma-based products and for advancing pharmacological research on these bioactive triterpenes. The provided protocol and validation data serve as a comprehensive guide for researchers in the field.
References
- 1. Bioactivities of Polyphenols, Polysaccharides, and Oligosaccharides Derived from Two West African Ganoderma Species [scirp.org]
- 2. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving aqueous solubility of Ganoderenic acid E for bioassays
Welcome to the technical support center for Ganoderenic Acid E. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for bioassays. Due to its triterpenoid (B12794562) structure, this compound exhibits poor aqueous solubility, which can present challenges in experimental design and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
A1: this compound is a bioactive triterpenoid derived from the medicinal mushroom Ganoderma lucidum. Triterpenoids are complex, lipophilic molecules that are inherently poorly soluble in water.[1][2] This low aqueous solubility can cause the compound to precipitate out of solution in cell culture media or aqueous buffers, leading to inaccurate dosing and unreliable results in bioassays.[1][2]
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating stock solutions of this compound and similar triterpenoids.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. For related compounds like Ganoderic Acid D, solubilities of approximately 30 mg/mL in DMSO have been reported.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution. Here are some immediate steps to try:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This can sometimes help keep the compound in solution.
-
Vortex/Sonicate: After dilution, vortex the solution vigorously or sonicate it briefly in a water bath to help redissolve any precipitate.
-
Reduce Final Concentration: Your desired final concentration may be above the compound's solubility limit in the media. Try working with a lower concentration.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells. A solvent control (media with the same final DMSO concentration) should always be included in your experiments.
Q4: Are there more advanced methods to improve the aqueous solubility for my bioassays?
A4: Yes. If simple dilution from a DMSO stock is not sufficient, several advanced techniques can significantly enhance solubility:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble complex. This is a highly effective method for increasing aqueous solubility.
-
Nanoformulations: Encapsulating the compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its stability and dispersion in aqueous solutions.
-
Co-solvents: Using a co-solvent system can sometimes improve solubility. For example, a mixture of ethanol (B145695) and an aqueous buffer has been used for Ganoderic Acid D.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity.
-
Possible Cause: Poor solubility leading to a lower effective concentration of the compound in the bioassay.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and after adding the compound to your assay medium, check for any visible precipitate.
-
Optimize Solubilization: If precipitation is observed, implement the advanced solubilization methods described in the FAQs, such as using cyclodextrins.
-
Quantify Solubilized Compound: After preparation, confirm the concentration of the solubilized this compound in your final aqueous solution using an analytical method like HPLC.
-
Issue 2: High variability in experimental results.
-
Possible Cause: Instability or degradation of this compound in the experimental setup.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your main DMSO stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Use High-Purity Solvents: Ensure you are using high-purity, anhydrous solvents to minimize the risk of compound degradation.
-
Consider pH: Be aware that the pH of your culture medium can influence the stability of the compound.
-
Quantitative Data Summary
| Compound | Solvent/System | Solubility | Reference |
| Ganoderic Acid D | DMSO | ~30 mg/mL | |
| Ganoderic Acid D | 1:3 solution of ethanol:PBS (pH 7.2) | ~0.25 mg/mL | |
| Ganoderic Acid E | DMSO | 50 mg/mL (requires ultrasound) | |
| Griseofulvin (model) | Aqueous with sulfoxide cosolvent | Significant enhancement over DMSO |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general methodology for improving aqueous solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative.
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water or a relevant buffer (e.g., PBS). Warm the solution slightly (40-50°C) and stir to ensure the cyclodextrin is fully dissolved.
-
Compound Addition:
-
Method A (Direct Addition): Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol), and add this solution dropwise to the stirring cyclodextrin solution.
-
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours. The extended stirring time is crucial for the formation of the inclusion complex.
-
Filtration/Lyophilization (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm filter. For a stable powder form, the resulting solution can be freeze-dried (lyophilized).
-
Quantification and Use: The concentration of the solubilized compound in the final solution should be confirmed analytically (e.g., via HPLC). This aqueous stock solution can then be sterile-filtered and diluted directly into the bioassay medium.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Potential signaling pathways of Ganoderic Acids.
References
Ganoderenic acid E stability issues in different solvents and pH
Welcome to the technical support center for Ganoderenic acid E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: While specific long-term stability data for this compound is limited, based on the behavior of related ganoderic acids, it is recommended to store solid this compound at -20°C or -80°C, protected from light and moisture. For stock solutions in anhydrous aprotic solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is a common practice for similar compounds. It is crucial to minimize freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound, like other ganoderic acids, is a lipophilic molecule. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol (B129727). For optimal stability, especially for long-term storage, anhydrous aprotic solvents such as high-purity DMSO are recommended. Protic solvents like methanol and ethanol may participate in degradation reactions, particularly under acidic or basic conditions.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: Triterpenoids, including ganoderic acids, often exhibit limited stability in aqueous solutions. It is highly recommended to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium from a frozen DMSO stock solution immediately before each experiment. Prolonged incubation in aqueous media can lead to degradation or precipitation, affecting the accuracy and reproducibility of your results. Factors such as the pH of the medium, temperature, and the presence of serum proteins can all influence its stability.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is expected to be pH-dependent. Many triterpenoids are susceptible to degradation under acidic or basic conditions. For instance, some ganoderic acids have been reported to be sensitive to acid-catalyzed degradation. It is crucial to control the pH of your experimental solutions. If your experiment requires a specific pH, it is advisable to conduct a preliminary stability study under those conditions to understand the degradation kinetics of this compound.
Q5: What are the potential degradation pathways for this compound?
A5: While the specific degradation pathways for this compound have not been extensively elucidated in the literature, based on its structure (a lanostane-type triterpenoid), potential degradation pathways may include hydrolysis of ester groups (if any), oxidation of hydroxyl groups, and rearrangements of the carbon skeleton, particularly under acidic conditions. Forced degradation studies are necessary to identify the specific degradation products and understand the degradation mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium from a frozen, anhydrous DMSO stock immediately before treating the cells.
-
Minimize Incubation Time in Media: If possible, design your experiments to minimize the time this compound is incubated in the aqueous medium before and during the assay.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.
-
Perform a Stability Check: Conduct a simple stability test by incubating this compound in your cell culture medium for the duration of your experiment. Analyze the concentration of the parent compound at different time points using HPLC.
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Water content in organic solvents can lead to hydrolysis.
-
Control Temperature: Keep sample vials in a cooled autosampler (e.g., 4°C) during HPLC analysis to minimize degradation in the vial.
-
pH of Mobile Phase: The pH of the mobile phase can affect the stability of the analyte on the column. A study on related ganoderic acids utilized a mobile phase containing 2% acetic acid, suggesting that a slightly acidic condition may be suitable for analysis.
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying and separating the degradation peaks from the main compound peak in your chromatograms.
-
-
Data Presentation
The following tables present hypothetical stability data for this compound based on the general behavior of related triterpenoids. This data is for illustrative purposes to guide your experimental design.
Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | Time (hours) | % Remaining (Hypothetical) |
| DMSO (anhydrous) | 0 | 100 |
| 24 | 99.2 | |
| 48 | 98.5 | |
| Ethanol | 0 | 100 |
| 24 | 96.8 | |
| 48 | 92.1 | |
| Methanol | 0 | 100 |
| 24 | 95.5 | |
| 48 | 90.7 | |
| PBS (pH 7.4) | 0 | 100 |
| 24 | 85.3 | |
| 48 | 72.4 |
Table 2: Hypothetical Results of a Forced Degradation Study on this compound.
| Stress Condition | Duration | % Degradation (Hypothetical) |
| 0.1 M HCl | 24 hours | 18.2 |
| 0.1 M NaOH | 24 hours | 25.7 |
| 3% H₂O₂ | 24 hours | 10.5 |
| Heat (60°C) | 48 hours | 14.8 |
| Photostability (UV light) | 24 hours | 6.3 |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent or at a specific pH.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile (B52724), methanol, water)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator/water bath
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in anhydrous DMSO).
-
From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL) in the solvent or buffer to be tested.
3. Stability Study Conditions (Time-Course Study):
-
Aliquots of the working solution are incubated at a specific temperature (e.g., room temperature, 37°C, or an elevated temperature for accelerated studies).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot is taken for immediate HPLC analysis.
4. Forced Degradation Study Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Mix the working solution with a solution of 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Store the working solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the working solution to UV light (as per ICH guidelines).
-
Samples from each stress condition should be analyzed by HPLC at appropriate time points.
5. HPLC Method:
-
A reverse-phase HPLC method is suitable for the analysis of this compound.[1]
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A gradient elution of acetonitrile and an acidic aqueous solution (e.g., 2% acetic acid) has been shown to be effective.[1]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[1]
-
Detection: UV detection at approximately 252 nm is suitable for ganoderic acids.[1]
-
Injection Volume: 10-20 µL.
6. Data Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
In the forced degradation study, examine the chromatograms for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Overcoming precipitation of Ganoderenic acid E in cell culture media
Welcome to the technical support center for Ganoderenic acid E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, specifically focusing on the issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
A1: this compound is a triterpenoid, a class of compounds known for being hydrophobic (poorly soluble in water).[1] Cell culture media are aqueous-based solutions. When a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous medium, its solubility limit can be exceeded, causing it to precipitate out of the solution.[2]
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving this compound and other hydrophobic compounds for in vitro assays.[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[5] Using newly opened or anhydrous DMSO is crucial, as it is hygroscopic and absorbed water can reduce the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v), with many sensitive or primary cell lines requiring concentrations below 0.1%. It is always best practice to run a vehicle control (media with the same final concentration of DMSO, without the compound) to assess any potential effects of the solvent on your specific cell line.
Q4: Can I warm the media or stock solution to help with solubility?
A4: Yes, gentle warming can aid solubility. Pre-warming your cell culture medium to 37°C before adding the this compound stock solution is recommended. You can also gently warm the DMSO stock solution to 37°C to ensure the compound is fully dissolved before dilution. However, avoid repeated freeze-thaw cycles of the stock solution, which can promote precipitation. It is best to store stock solutions in small, single-use aliquots.
Troubleshooting Guide: Step-by-Step Precipitation Resolution
This guide provides a systematic approach to diagnose and solve precipitation issues with this compound in your cell culture experiments.
Problem: A precipitate is observed in the cell culture medium immediately after adding the this compound stock solution.
Potential Cause 1: Poor Stock Solution Quality
-
Solution: Ensure your stock solution is properly prepared. Use high-purity, anhydrous DMSO. After dissolving the compound, visually inspect the stock solution for any undissolved particles. If needed, brief sonication or warming to 37°C can help ensure complete dissolution.
Potential Cause 2: Improper Dilution Technique
-
Solution: Avoid adding the concentrated DMSO stock directly into the full volume of media. This "shock" can cause rapid precipitation. Instead, use a serial dilution method. Add the stock solution drop-wise into the pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and even dispersion.
Potential Cause 3: Final Concentration Exceeds Solubility Limit
-
Solution: The desired final concentration of this compound may be too high for the media, even with a low DMSO concentration. To determine the maximum soluble concentration, perform a solubility test as detailed in the protocols section below. You may need to lower the final concentration for your experiment.
Problem: The medium is clear initially but becomes cloudy or forms a precipitate over time during incubation.
Potential Cause 1: Temperature and pH Shifts
-
Solution: Changes in temperature and pH within the incubator can decrease solubility over time. Ensure your incubator is properly humidified to prevent evaporation, which can concentrate the compound. Also, confirm that your medium is correctly buffered for the CO2 concentration being used to maintain a stable pH.
Potential Cause 2: Interaction with Media Components
-
Solution: Components in serum, such as proteins, can sometimes interact with compounds. While serum albumin often helps solubilize hydrophobic compounds, this effect is limited. If you suspect an interaction, you can test the compound's stability in a simpler buffered solution like PBS or in a serum-free version of your medium, if compatible with your cells.
Problem: The frozen DMSO stock solution has visible crystals after thawing.
Potential Cause: Freeze-Thaw Instability
-
Solution: This indicates the compound is precipitating at low temperatures. Before use, warm the aliquot to 37°C and vortex thoroughly to redissolve the crystals. To prevent this, consider preparing fresh stock solutions more frequently or avoid long-term storage if the problem persists. Aliquoting into single-use volumes is critical to minimize freeze-thaw cycles.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL (approx. 97 mM) | |
| Ethanol | Soluble (~30 mg/mL for similar compounds) | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble / Insoluble |
Table 2: Recommended Maximum Co-Solvent Concentrations in Cell Culture
| Co-Solvent | Recommended Max. Concentration (General) | Recommended Max. Concentration (Sensitive Cells) | Potential Effects | Reference |
| DMSO | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) | Cytotoxicity, cell cycle arrest, differentiation induction | |
| Ethanol | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) | Cytotoxicity, protein denaturation |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder and place it into a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 20 mM stock of this compound with a MW of 512.63 g/mol , dissolve 10.25 mg in 1 mL of DMSO).
-
Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
If the compound does not fully dissolve, briefly sonicate the vial or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Vortex gently to ensure it is fully dissolved.
-
Pre-warm the required volume of complete cell culture medium to 37°C in an incubator or water bath.
-
While gently swirling or vortexing the pre-warmed medium, add the required volume of the stock solution drop-wise to the medium. This ensures that the stock solution is rapidly dispersed.
-
Example: To prepare 10 mL of medium with a final concentration of 20 µM this compound from a 20 mM stock, add 10 µL of the stock solution to 9.99 mL of medium.
-
-
Ensure the final DMSO concentration remains within the tolerated range for your cell line (e.g., for the example above, the final DMSO concentration is 0.1%).
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Protocol 3: Alternative Solubilization Using Cyclodextrins
For particularly sensitive cell lines where even low DMSO concentrations are a concern, or for very high final concentrations of this compound, cyclodextrins can be used as solubilizing agents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Objective: To prepare a this compound solution using HP-β-CD to enhance aqueous solubility.
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in sterile water.
-
Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously.
-
Allow the mixture to incubate (e.g., overnight at room temperature) to allow for the formation of inclusion complexes.
-
Sterile-filter the resulting solution to remove any undissolved compound.
-
The concentration of the solubilized this compound in the final solution should be determined analytically (e.g., via HPLC). This stock can then be diluted in cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPLC Gradients for Ganoderenic Acid Isomer Separation
Welcome to the technical support center for the chromatographic analysis of Ganoderenic acids. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to enhance the separation of Ganoderenic acid isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column and mobile phase for separating Ganoderenic acid isomers?
A1: The most widely used setup is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[1][2] The mobile phase typically consists of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and acidified water.[1][3] The acidification, often with acetic acid or phosphoric acid, is crucial for achieving good peak shape by suppressing the ionization of the acidic analytes.[4]
Q2: Why is a gradient elution preferred over an isocratic method for Ganoderenic acids?
A2: Ganoderenic acids are a large group of structurally similar triterpenoids with a wide range of polarities. An isocratic elution (constant mobile phase composition) often fails to provide adequate separation for such complex mixtures, leading to long analysis times or poor resolution. A gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of both less retained and more retained compounds within a single run, improving peak resolution and shortening analysis time.
Q3: What UV wavelength is optimal for detecting Ganoderenic acids?
A3: Ganoderenic acids generally exhibit maximum absorbance around 252 nm or 254 nm. Therefore, setting the UV detector to one of these wavelengths is recommended for optimal sensitivity.
Q4: Can methanol be used instead of acetonitrile as the organic modifier?
A4: Yes, methanol can be used as an alternative to acetonitrile. However, switching the organic solvent will alter the selectivity of the separation. Acetonitrile typically provides lower backpressure due to its lower viscosity. If you switch from acetonitrile to methanol, you will likely need to re-optimize the gradient profile to achieve a similar separation.
Q5: How does mobile phase pH affect the separation of Ganoderenic acids?
A5: Mobile phase pH is a critical parameter. Ganoderenic acids are acidic compounds, and their retention and peak shape are highly dependent on their ionization state. Using an acidic mobile phase (e.g., with 0.1% acetic acid or 0.03% phosphoric acid) suppresses the ionization of the carboxyl groups. This leads to increased retention on the reversed-phase column and minimizes secondary interactions with residual silanols on the silica-based packing, resulting in sharper, more symmetrical peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Ganoderenic acid isomers.
Issue 1: Poor Resolution or Co-eluting Peaks
Symptoms: Two or more isomer peaks are merged or not baseline-separated, preventing accurate quantification.
| Possible Cause | Solution |
| Inappropriate Gradient Profile | Modify the gradient to make it shallower. A slower increase in the organic solvent percentage over a longer time can significantly improve the separation of closely eluting peaks. |
| Incorrect Mobile Phase | Try altering the organic modifier (e.g., switch from acetonitrile to methanol) to change selectivity. Also, ensure the aqueous phase is sufficiently acidified (e.g., 0.1% acetic or phosphoric acid) to suppress analyte ionization. |
| Column Efficiency is Low | Ensure the column is not old or contaminated. If performance has degraded, try flushing it with a strong solvent. If this fails, the column may need replacement. Using columns with smaller particle sizes (e.g., sub-2 µm in UPLC) can also dramatically increase resolution. |
Issue 2: Peak Tailing
Symptoms: The back half of the peak is wider than the front half, leading to poor integration and reduced accuracy.
| Possible Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica (B1680970) packing can interact with the acidic functional groups of Ganoderenic acids. Use a modern, high-quality end-capped C18 column to minimize these interactions. Ensure the mobile phase is sufficiently acidic to keep the silanols protonated and reduce interactions. |
| Column Overload | Injecting too much sample can saturate the column. Dilute the sample or reduce the injection volume to see if the peak shape improves. |
| Mismatched Injection Solvent | The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. |
Issue 3: Inconsistent Retention Times
Symptoms: The time at which a peak elutes varies significantly between runs.
| Possible Cause | Solution |
| Inadequate Column Equilibration | The column must be fully re-equilibrated with the initial mobile phase conditions before each injection. A common rule is to allow at least 10 column volumes of the initial mobile phase to pass through the column. |
| Pump or System Issues | Fluctuations in pump pressure or leaks in the system can lead to variable mobile phase composition and flow rates. Check the HPLC system for pressure fluctuations and perform necessary maintenance. |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for each run and is properly degassed to prevent bubble formation in the pump. |
Experimental Protocols & Data
Example HPLC Method Protocol
This protocol is a representative method for the separation of Ganoderenic acids based on published literature.
-
Sample Preparation: Extract Ganoderma samples with ethanol (B145695) or methanol. The resulting extract should be filtered through a 0.45 µm syringe filter before injection.
-
HPLC System & Column:
-
System: Standard HPLC or UPLC system with a UV/DAD detector.
-
Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30-35 °C.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: Water with 0.1% Acetic Acid (or 0.03% Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 252 nm.
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0 | 75 | 25 |
| 35 | 65 | 35 |
| 45 | 55 | 45 |
| 90 | 55 | 45 |
| This is an example step-gradient. A linear gradient may also be effective. |
Comparison of Mobile Phase Modifiers
The choice of acidifier in the aqueous mobile phase can impact separation.
| Parameter | 0.1% Acetic Acid | 0.03% Phosphoric Acid | 2% Acetic Acid |
| Typical Use | General purpose, provides good peak shape for many Ganoderenic acids. | Offers stronger buffering capacity and can sometimes improve peak symmetry. | Used in some methods, may alter selectivity for certain isomers. |
| Volatility | Volatile, suitable for LC-MS applications. | Non-volatile, not suitable for LC-MS. | Volatile, suitable for LC-MS. |
| UV Cutoff | ~210 nm | ~210 nm | ~210 nm |
Visualized Workflows
Troubleshooting Workflow for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor peak resolution in HPLC.
General Experimental Workflow for Ganoderenic Acid Analysis
Caption: Standard workflow from sample preparation to data analysis.
References
- 1. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
Technical Support Center: Enhancing Ganoderenic Acid E Production in Ganoderma Liquid Static Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Ganoderenic acid E (GAE) in liquid static culture of Ganoderma species.
Troubleshooting Guides
This section addresses common issues encountered during the liquid static culture of Ganoderma for GAE production.
Question 1: My Ganoderma culture is exhibiting slow mycelial growth. What are the potential causes and solutions?
Answer:
Slow mycelial growth can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.
-
Suboptimal Temperature: Ganoderma lucidum typically thrives at approximately 28°C.[1] Significant deviations from this temperature can impede growth. Ensure your incubator is accurately calibrated and maintains a consistent temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth generally falls between 4.5 and 6.5.[1] A medium that is either too acidic or too alkaline can inhibit growth. It is crucial to adjust the initial pH of your culture medium accordingly.
-
Nutrient Limitation: An imbalanced carbon-to-nitrogen (C/N) ratio is a common issue that can lead to nutrient deficiency.[1] Carefully review and adjust the concentrations of your carbon and nitrogen sources in the medium.
-
Poor Inoculum Quality: A small or low-viability inoculum can result in a prolonged lag phase and slow growth.[1] Use a sufficient amount of healthy, actively growing mycelium for inoculation, typically around 10-12% (v/v).[1]
Question 2: Mycelial biomass is high, but the this compound yield is low. How can I enhance production?
Answer:
This is a frequent challenge, as the optimal conditions for biomass growth and secondary metabolite production can differ. Here are several strategies to boost GAE biosynthesis:
-
Two-Stage Fermentation: Implement a two-stage culture process. The initial stage should focus on rapid biomass accumulation under optimal growth conditions, such as in a shake-flask or dynamic culture. The second stage involves transferring the culture to static conditions or altering the medium composition to create a mild stress environment, which often triggers secondary metabolism.
-
Nitrogen Limitation: Lowering the nitrogen level in the fermentation medium can significantly enhance the production of ganoderic acids. After an initial growth phase, reducing the nitrogen concentration can shift the metabolic focus from primary growth to the synthesis of secondary metabolites. For instance, at 3mM glutamine, the production of several ganoderic acids was significantly higher than at 60mM glutamine.
-
Carbon Source Optimization: While glucose is a common carbon source, its concentration is critical. An optimal glucose concentration is typically around 40 g/L. High sugar concentrations can induce osmotic stress, inhibiting both growth and production.
-
Elicitation: The addition of elicitors can stimulate GAE biosynthesis. Effective elicitors include methyl jasmonate and salicylic (B10762653) acid. These should be introduced at a specific time point during fermentation, often in the later growth phase.
-
Adequate Aeration: Sufficient oxygen supply is crucial for GAE production. In static cultures, increasing the surface area-to-volume ratio can improve air exchange and, consequently, the yield of ganoderic acids.
Question 3: I am observing significant batch-to-batch variability in my GAE production. What could be the reasons?
Answer:
Batch-to-batch variability can be a significant issue. To ensure consistency, focus on controlling the following factors:
-
Inoculum Standardization: The age, size, and physiological state of your inoculum must be consistent for every batch.
-
Precise Medium Preparation: Precisely control the composition and initial pH of your fermentation medium. Even minor variations in component concentrations can impact the final yield.
-
Consistent Sterilization: Inconsistent sterilization can alter nutrient availability and may introduce contaminants that compete with your Ganoderma culture.
Frequently Asked Questions (FAQs)
Q1: What is a two-stage liquid culture strategy and why is it effective for GAE production?
A1: A two-stage liquid culture method involves an initial dynamic culture stage (with shaking) to promote rapid mycelial growth, followed by a static culture stage (without shaking) which has been shown to be more efficient for GA production. The static phase creates conditions that are thought to induce the expression of genes involved in secondary metabolite synthesis.
Q2: How does nitrogen limitation specifically enhance Ganoderic acid production?
A2: Nitrogen limitation triggers a metabolic shift from primary growth to secondary metabolism. Studies have shown that under nitrogen-limiting conditions, the transcription levels of key genes in the triterpene biosynthesis pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (LS), are significantly up-regulated.
Q3: What role does aeration play in a liquid static culture for GAE production?
A3: In liquid static culture, a mycelial mat forms on the surface. Adequate air supply to this mat is critical. Key factors are the initial volumetric oxygen transfer coefficient (K(L)a) and the area of the liquid surface per liquid volume (A(s)). Optimizing these parameters, for instance by using a multilayer static bioreactor, can significantly enhance GAE production. Air supply has been shown to significantly improve the accumulation of triterpenoids.
Q4: Can promoting sporulation enhance GAE production?
A4: Yes, a novel strategy involves promoting sporulation of Ganoderma to increase GA production. A high-spore producing strain showed significantly higher contents of various ganoderic acids compared to a low-spore producing strain. This is associated with improved concentrations of intermediates and higher transcription levels of GA biosynthetic genes.
Quantitative Data Summary
Table 1: Effect of Nitrogen Concentration on Ganoderic Acid Production
| Nitrogen Source | Concentration | GA-Mk (µg/mg DW) | GA-T (µg/mg DW) | GA-S (µg/mg DW) | GA-Me (µg/mg DW) | Fold Increase (vs. 60mM) |
| Glutamine | 3mM | 2.16 | 11.76 | 31.09 | 7.04 | 2.8 to 8.3-fold |
| Glutamine | 60mM | ~0.77 | ~2.03 | ~3.75 | ~1.38 | Baseline |
Data extracted from a study on Ganoderma lucidum under nitrogen-limiting conditions.
Table 2: Influence of Culture Scale-up on Ganoderic Acid Production in a Multilayer Static Bioreactor
| Parameter | Value |
| Maximum Biomass | 20.8 ± 0.1 g DW/L |
| Maximum GA Content | 4.96 ± 0.13 mg/100 mg DW |
| Maximum Total GA Production | 976 ± 35 mg/L |
Results from a successful scale-up from a 20-mL T-flask to a 7.5-L bioreactor.
Table 3: Impact of Air Supply on the Yield of Five Ganoderic Acids
| Culture Condition | Maximum Total Yield of Five GAs (mg/L) |
| Without Air Supply | ~500 |
| With Air Supply | 986.53 |
Data from an optimized liquid static culture of G. lucidum.
Experimental Protocols
Protocol 1: Two-Stage Liquid Culture for GAE Production
-
Inoculum Preparation: Maintain stock cultures of Ganoderma lucidum on a suitable solid medium like Potato Dextrose Agar (PDA). For inoculum development, use a liquid medium containing glucose and yeast extract and ferment for 5 days to achieve maximum cell viability.
-
Stage 1: Dynamic Culture (Biomass Accumulation):
-
Inoculate a liquid medium (e.g., 30 g/L glucose, 3 g/L KH2PO4, 1.5 g/L MgSO4, 10 mg/L VB1, and appropriate nitrogen sources) with 5% fresh seed culture.
-
Incubate in a shaker at a specified speed (e.g., 150 rpm) and temperature (e.g., 28°C) for a set period (e.g., 3-5 days) to achieve substantial mycelial biomass.
-
-
Stage 2: Static Culture (GAE Production):
-
Transfer the mycelial culture to a static culture vessel (e.g., flasks or a specialized bioreactor).
-
The medium for this stage can be the same or modified, for instance, with a lower nitrogen concentration to induce secondary metabolism.
-
Incubate under static conditions at the optimal temperature (e.g., 28°C) for an extended period (e.g., 12-24 days), allowing for the formation of a mycelial mat and accumulation of GAE.
-
Protocol 2: Extraction and Quantification of this compound
-
Mycelia Harvesting and Preparation:
-
Harvest the mycelia from the culture broth by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove residual medium components.
-
Dry the mycelia to a constant weight (e.g., in an oven at 60°C).
-
Pulverize the dried mycelia into a fine powder.
-
-
Extraction:
-
Perform solvent extraction on the powdered mycelia. A common method is reflux extraction with a solvent like methanol (B129727) or ethanol.
-
Combine the solvent extracts and concentrate them under reduced pressure at 50°C.
-
-
Quantification by HPLC:
-
Prepare a stock solution of a GAE standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the extracted samples and calibration standards using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a DAD detector.
-
A typical mobile phase could be a gradient of acetonitrile (B52724) and 2% acetic acid, with detection at 252 nm.
-
Quantify GAE in the samples by comparing the peak area with the calibration curve.
-
Visualizations
Signaling Pathway
References
Minimizing freeze-thaw degradation of Ganoderenic acid E stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Ganoderenic acid E stock solutions, particularly due to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks.[2][3] For some applications, absolute ethanol (B145695) can also be used as a solvent.[4]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solution, it is crucial to adhere to the following storage temperature guidelines.
| Storage Temperature | Recommended Duration | Light Conditions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Data synthesized from multiple sources for ganoderic acids.[5]
Q3: How can I minimize degradation from repeated freeze-thaw cycles?
A3: Repeated freeze-thaw cycles are a primary cause of degradation for many chemical compounds dissolved in DMSO. To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation. This practice ensures that the main stock remains at a constant low temperature until a new aliquot is required for an experiment.
Q4: Are there any visual indicators of this compound degradation in my stock solution?
A4: While not always apparent, visual signs of degradation can include a change in the color of the solution or the appearance of precipitate upon thawing. If you observe any precipitation, gently warm the vial to 37°C and vortex or sonicate to attempt redissolution. However, if the precipitate does not redissolve, it may indicate degradation, and it is advisable to prepare a fresh stock solution. The most reliable method to assess the integrity of your stock solution is through analytical techniques like HPLC.
Q5: What is the maximum recommended concentration of DMSO in cell culture media for in vitro experiments?
A5: For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cellular toxicity. It is crucial to always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Issue 1: Precipitation observed in the stock solution upon thawing.
-
Possible Cause: The concentration of this compound may be too high, leading to precipitation at lower temperatures, or the compound may have started to degrade.
-
Troubleshooting Steps:
-
Bring the vial to room temperature.
-
Gently warm the solution to 37°C.
-
Vortex or sonicate the vial to aid in redissolution.
-
If the precipitate dissolves, the solution can likely be used. Proceed with your experiment, but be mindful of potential concentration inaccuracies.
-
If the precipitate does not redissolve, it is recommended to discard the aliquot and use a fresh one. Consider preparing a new stock solution at a slightly lower concentration.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: The this compound stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Use a new vial of solid this compound to prepare a fresh stock solution, following the recommended protocols below.
-
Aliquot immediately: Dispense the new stock solution into single-use aliquots to prevent future freeze-thaw degradation.
-
Perform a quality control check: If you have access to an HPLC system, you can analyze an aliquot of your old and new stock solutions to compare their purity and concentration.
-
Include proper controls: Always include positive and negative controls in your experiments to validate your results.
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder. (Molecular Weight of this compound: ~512.63 g/mol ). For 1 mL of a 10 mM stock solution, you would need approximately 5.13 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mix: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot: Immediately dispense the stock solution into single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, amber microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol for a Freeze-Thaw Stability Study of this compound using HPLC
This protocol outlines a general procedure to quantify the degradation of this compound after multiple freeze-thaw cycles.
1. Materials and Equipment:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile, water, and acetic acid
-
Volumetric flasks and pipettes
2. Experimental Workflow:
Caption: Workflow for assessing this compound stability after freeze-thaw cycles.
3. HPLC Conditions (Example):
A validated reverse-phase HPLC method is crucial for accurate quantification.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1-2% Acetic Acid in water |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 252 nm |
| Injection Volume | 10-20 µL |
4. Procedure:
-
Prepare Stock and Aliquots: Prepare a fresh stock solution of this compound in DMSO and create multiple small aliquots.
-
Time Zero (T0) Analysis: Immediately after preparation, take one aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as your baseline (100% integrity).
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a -20°C freezer for at least 12 hours.
-
Remove one aliquot and allow it to thaw completely at room temperature. This constitutes one freeze-thaw cycle.
-
Once thawed, prepare the sample for HPLC analysis and inject it.
-
Repeat the freeze-thaw process for subsequent aliquots for the desired number of cycles (e.g., 2, 3, 5, 10 cycles).
-
-
Data Analysis:
-
For each time point and freeze-thaw cycle, determine the peak area of the this compound peak in the chromatogram.
-
Calculate the percentage of this compound remaining compared to the T0 sample.
-
Plot the percentage of intact this compound against the number of freeze-thaw cycles.
-
Logical Relationships in Stock Solution Handling
Caption: Logical workflow for preparing and handling this compound stock solutions to minimize degradation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ganoderenic Acid E Across Diverse Ganoderma Species
For researchers, scientists, and professionals in the field of drug development, the genus Ganoderma represents a rich source of bioactive compounds with significant therapeutic potential. Among these, Ganoderenic acid E, a lanostane-type triterpenoid (B12794562), has garnered attention for its potential pharmacological activities. This guide provides a comparative analysis of this compound content in various Ganoderma species, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound
The concentration of this compound varies significantly among different species of Ganoderma and can be influenced by factors such as the growth stage and cultivation conditions. While comprehensive comparative studies quantifying this compound across all Ganoderma species are limited, available data from various studies are summarized below.
| Ganoderma Species | This compound Content (mg/g of dried material) | Reference |
| Ganoderma tsugae | 0.04 - 0.11 | [Chen et al., 2003] |
| Ganoderma lucidum (Wild) | 0.131 | [An et al., 2015] |
| Ganoderma sinense | Not explicitly quantified, but generally lower triterpenoid content than G. lucidum. | [Various sources] |
| Ganoderma applanatum | Not explicitly quantified, but noted to have a high concentration of ganoderic acids. | [Boh et al., 2000] |
Note: The data for Ganoderma sinense and Ganoderma applanatum are qualitative observations from the literature, as specific quantitative values for this compound were not found in the reviewed studies. The provided value for G. lucidum is from a single study and may vary.
Experimental Protocols
The accurate quantification of this compound in Ganoderma species relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Sample Preparation: Ultrasonic Extraction
-
Grinding: The dried fruiting bodies of the Ganoderma species are ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: A suitable solvent, such as methanol (B129727) or ethanol, is added to the powdered sample.
-
Ultrasonication: The mixture is subjected to ultrasonic extraction for a specified period (e.g., 30-60 minutes) to facilitate the release of triterpenoids from the fungal matrix.
-
Filtration and Concentration: The extract is filtered to remove solid particles. The filtrate is then concentrated under reduced pressure to obtain a crude extract.
-
Purification (Optional): For cleaner samples, the crude extract can be further purified using techniques like solid-phase extraction (SPE).
High-Performance Liquid Chromatography (HPLC) Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for the separation of ganoderic acids.
-
Mobile Phase: A gradient elution is commonly used, consisting of a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to achieve optimal separation of the various triterpenoids.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The UV detector is set at a wavelength where ganoderic acids exhibit maximum absorbance, which is generally around 252 nm.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte with that of a calibration curve constructed using certified reference standards of this compound.
Bioactivity and Signaling Pathways
Ganoderic acids, as a class of compounds, are known to exert a variety of biological effects, including anti-inflammatory, and anticancer activities. These effects are often mediated through the modulation of key cellular signaling pathways. While the specific signaling pathways targeted by this compound are not extensively elucidated, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a well-established target for many ganoderic acids in the context of inflammation.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the inhibitory action of ganoderic acids.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Quantification
The following diagram outlines the general experimental workflow for the quantification of this compound in Ganoderma samples.
Caption: Experimental workflow for this compound quantification.
Ganoderenic Acid E vs. Ganoderic Acid A: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two prominent triterpenoids derived from Ganoderma lucidum: Ganoderenic acid E and Ganoderic acid A. The information presented herein is curated from experimental data to assist in research and drug development endeavors.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound and Ganoderic acid A have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | P-388 | Murine Leukemia | 5.3 | Not Specified | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 8.2 | Not Specified | [1] | |
| HepG2.2.15 | Human Hepatocellular Carcinoma (HBV-producing) | 9.1 | Not Specified | [1] | |
| Ganoderic acid A | HepG2 | Human Hepatocellular Carcinoma | 187.6 | 24 | |
| 203.5 | 48 | ||||
| SMMC7721 | Human Hepatocellular Carcinoma | 158.9 | 24 | ||
| 139.4 | 48 | ||||
| GBC-SD | Gallbladder Cancer | Not directly provided, but potentiates cisplatin's effect, reducing its IC50 from 8.98 µM to 4.07 µM when used in combination (60 µM GA-A). | 24 |
Note: Direct comparative studies of this compound and Ganoderic acid A on the same cell lines under identical experimental conditions are limited in the currently available literature. The data presented is compiled from individual studies.
Mechanisms of Action: Induction of Apoptosis
Both this compound and Ganoderic acid A exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they modulate may differ.
Ganoderic Acid A has been shown to induce apoptosis through multiple pathways:
-
PI3K/AKT/mTOR Pathway: Ganoderic acid A can inactivate the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell proliferation, survival, and apoptosis.
-
p53 Signaling Pathway: It can promote the expression of the tumor suppressor gene p53, which in turn can trigger apoptosis.
-
Mitochondrial-Mediated Pathway: Ganoderic acid A can induce the release of cytochrome c from the mitochondria, leading to the activation of caspases, which are key executioners of apoptosis.
Information regarding the specific apoptotic signaling pathways modulated by This compound is less detailed in the available scientific literature. However, its significant cytotoxicity suggests that it likely also induces apoptosis through one or more of these common pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Ganoderic acid A. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Ganoderic acid A for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p53).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS for Ganoderenic Acid E Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ganoderenic acid E, a bioactive triterpenoid (B12794562) found in Ganoderma species, is paramount for quality control, pharmacological research, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection has long been a staple for this type of analysis. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a more sensitive and specific alternative. This guide presents a comprehensive cross-validation of these two analytical techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
The primary trade-off between HPLC and UPLC-MS for this compound analysis lies in the balance between the robustness and cost-effectiveness of HPLC and the superior sensitivity, speed, and specificity of UPLC-MS.[1] While HPLC-UV is a reliable and accessible method suitable for routine quality control of major ganoderic acids, UPLC-MS/MS is the preferred choice for comprehensive profiling, analysis of trace-level compounds, and research applications where high sensitivity and specificity are critical.[1][2]
At a Glance: Key Performance Metrics
The selection of an analytical method is a critical decision in the drug development pipeline. The following table summarizes the key performance metrics for the analysis of ganoderic acids, including this compound, using both HPLC and UPLC-MS, based on published validation studies.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.999 | >0.998 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[3] | 0.66 - 6.55 µg/kg[1] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |
| Precision (RSD) | Intra-day: 0.81-3.20% Inter-day: 0.40-3.67% | Intra-day: <6.8% Inter-day: <8.1% |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |
From the data, it is evident that UPLC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for analyzing samples with low concentrations of this compound.
Experimental Protocols
Detailed and validated protocols are crucial for achieving reproducible and accurate quantification of this compound. The following sections provide representative experimental methodologies for both HPLC and UPLC-MS analysis.
HPLC-UV Method for this compound Analysis
This method is well-suited for the quantification of major ganoderic acids and for routine quality control purposes.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.1% acetic acid in water.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh and grind the Ganoderma sample.
-
Extract the sample with an appropriate organic solvent (e.g., ethanol) using ultrasonication or reflux extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanol (B129727) and filter through a 0.45 µm syringe filter before injection.
UPLC-MS/MS Method for this compound Analysis
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.
-
Instrumentation: Waters ACQUITY UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative mode electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
Sample Preparation: Sample preparation follows a similar procedure to the HPLC method, but the final extract may require further dilution before injection into the UPLC-MS system.
Experimental Workflow and Cross-Validation
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The key differences between the HPLC and UPLC-MS workflows lie in the separation efficiency and the detection method. UPLC, with its use of sub-2 µm particles, allows for faster separations and higher peak resolution compared to conventional HPLC.
Caption: Cross-validation workflow for this compound analysis.
Conclusion
Both HPLC-UV and UPLC-MS are valuable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for the routine quality control of major ganoderic acids in Ganoderma raw materials and extracts. In contrast, UPLC-MS/MS is the preferred method for comprehensive profiling of ganoderic acids, analysis of trace-level compounds, and research applications where high sensitivity and specificity are paramount. The enhanced speed and resolution of UPLC also contribute to higher sample throughput, a significant advantage in large-scale studies.
References
Validating the Anti-Cancer Mechanism of Ganoderenic Acid E: A Comparative Guide
In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Among these, Ganoderenic acids, triterpenoids isolated from the mushroom Ganoderma lucidum, have garnered attention for their anti-tumor properties. This guide provides a comparative analysis of Ganoderenic acid E, validating its anti-cancer mechanism against other Ganoderic acids and established chemotherapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and pathway visualizations.
While extensive research exists for several Ganoderic acids, specific data on this compound is limited. This guide leverages available quantitative data for this compound and draws comparisons with its better-studied analogues to provide a comprehensive overview of its potential as an anti-cancer agent.
Comparative Efficacy: Cytotoxicity Analysis
The anti-proliferative activity of this compound and its counterparts has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the cytotoxic effects of this compound, other Ganoderic acids, and conventional chemotherapeutics. It is important to note that experimental conditions, such as incubation times and specific assay protocols, can influence the reported IC50 values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | HeLa | Human Cervical Cancer | 101 | [1] |
| This compound | HepG2 | Human Liver Cancer | 0.000144 | [1] |
| This compound | HepG2 2.2.15 | Human Liver Cancer | 0.000105 | [1] |
| This compound | P388 | Mouse Leukemia | 5.012 | [1] |
Table 2: Comparative IC50 Values of Other Ganoderic Acids and Chemotherapeutics
| Compound | Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Citation |
| Ganoderic acid A | HepG2 | Human Liver Cancer | 9.47 - 26.50 | Not Specified | [2] |
| Ganoderic acid F | Various | Human Cancer | 9.62 - 19.50 | Not Specified | |
| Ganoderic acid T | 95-D | Human Lung Cancer | >20 (low cytotoxicity) | Not Specified | |
| Ganoderic acid DM | PC-3 | Human Prostate Cancer | Dose-dependent inhibition | Not Specified | |
| Ganoderic acid DM | LnCaP | Human Prostate Cancer | Dose-dependent inhibition | Not Specified | |
| Cisplatin | HepG2 | Human Liver Cancer | 16.09 | 24 | |
| Doxorubicin | MCF-7 | Human Breast Cancer | 0.1 - 8.3 | 48 - 72 | |
| Doxorubicin | MDA-MB-231 | Human Breast Cancer | 6.6 | 48 | |
| Paclitaxel | MDA-MB-231 | Human Breast Cancer | 0.3 - 5 | Not Specified |
Core Anti-Cancer Mechanisms of Ganoderic Acids
Ganoderic acids exert their anti-tumor effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. While the precise signaling cascade for this compound is not yet fully elucidated, the mechanisms of other Ganoderic acids provide a strong framework for its potential modes of action.
Induction of Apoptosis
A primary mechanism of many anti-cancer agents is the induction of apoptosis. Ganoderic acids have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
-
Mitochondrial Pathway: Several Ganoderic acids, such as GA-T and GA-Me, induce apoptosis via the mitochondria-dependent caspase pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3 and caspase-9.
-
p53-Mediated Apoptosis: The tumor suppressor protein p53 can be activated by Ganoderic acids, contributing to apoptosis.
-
NF-κB Inhibition: Ganoderic acids can suppress the NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers.
References
A Comparative Analysis of the Anti-inflammatory Properties of Lucidenic Acids and Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of lucidenic acids and various ganoderic acids, prominent triterpenoids isolated from Ganoderma lucidum. While the initial intent was to specifically compare Ganoderenic acid E with lucidenic acids, a comprehensive literature search revealed a significant lack of experimental data on the anti-inflammatory activity of this compound. Therefore, this comparison focuses on the well-documented effects of various lucidenic acids and other notable ganoderic acids.
Executive Summary
Both lucidenic acids and ganoderic acids exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators and modulating crucial signaling pathways. Their primary mechanisms of action involve the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production, largely through the inhibition of the NF-κB and MAPK signaling pathways. The available data, summarized below, allows for a comparative assessment of the potency and mechanisms of different analogues within these two families of compounds.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of various lucidenic and ganoderic acids based on available experimental evidence.
| Compound Family | Specific Compound | Assay Type | Cell Line/Model | Stimulus | Key Inhibited Mediators | Effective Concentration / IC50 / ID50 | Reference(s) |
| Lucidenic Acids | Lucidenic Acid A | In vivo | TPA-induced mouse ear inflammation | TPA | Inflammation | ID50: 0.07 mg/ear | [1] |
| Lucidenic Acid A | In vitro | Protein denaturation assay | Heat | Protein denaturation | IC50: 13 µg/mL | [1] | |
| Lucidenic Acid B | In vitro | RAW264.7 macrophages | LPS | NO Production | Moderate Inhibition | [1] | |
| Lucidenic Acid D2 | In vivo | TPA-induced mouse ear inflammation | TPA | Inflammation | ID50: 0.11 mg/ear | [1] | |
| Lucidenic Acid E2 | In vivo | TPA-induced mouse ear inflammation | TPA | Inflammation | ID50: 0.11 mg/ear | [1] | |
| Lucidenic Acid P | In vivo | TPA-induced mouse ear inflammation | TPA | Inflammation | ID50: 0.29 mg/ear | ||
| Ganoderic Acids | Ganoderic Acid A | In vitro | BV2 microglia | LPS | TNF-α, IL-1β, IL-6 | Significant reduction at 50 µg/mL | |
| Deacetyl Ganoderic Acid F | In vitro | BV2 microglia | LPS | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | ||
| Ganoderic Acid C1 | In vitro | RAW264.7 macrophages | LPS | TNF-α | IC50: ~34 µg/mL | ||
| Ganoderic Acids (mixture) | In vitro | RAW264.7 macrophages | LPS | NO, IL-6, IL-1β, TNF-α | Significant inhibition |
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of both lucidenic and ganoderic acids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, including transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 or murine microglial cell line BV-2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are typically pre-treated with various concentrations of the test compound (Lucidenic or Ganoderic acid) for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
After cell treatment, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Cell culture supernatants are collected after treatment.
-
Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting color change is measured using a microplate reader.
-
Cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis
This technique is used to determine the protein levels of key components of the NF-κB and MAPK signaling pathways.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
Experimental Workflow Diagram
References
Wild vs. Cultivated Ganoderma: A Quantitative Triterpene Comparison for Researchers
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Ganoderma, understanding the variation in its bioactive constituents is paramount. Triterpenoids, a key class of compounds responsible for many of the medicinal properties of Ganoderma species, can vary significantly in both quantity and diversity between wild-harvested and cultivated mushrooms. This guide provides an objective comparison of triterpene content in wild versus cultivated Ganoderma, supported by experimental data and detailed methodologies.
Quantitative Comparison of Triterpene Content
Studies consistently indicate that wild Ganoderma specimens generally possess a higher total triterpenoid (B12794562) content and a greater diversity of these compounds compared to their cultivated counterparts. This variation is attributed to differences in growth conditions, substrate, and environmental stressors. While cultivated Ganoderma offers a more controlled and consistent supply, the complex and often stressful natural environment of wild Ganoderma may stimulate a more robust production of secondary metabolites like triterpenoids.
One study explicitly found that the total triterpenes in wild Ganoderma lucidum samples were significantly higher than in cultivated ones.[1][2] Another investigation identified 29 distinct triterpenoids in a wild sample, whereas a cultivated sample yielded 23.[3]
For a more detailed, though not direct wild vs. cultivated, perspective, the following table summarizes findings on triterpenoid content from various cultivated Ganoderma lucidum samples, illustrating the range of values reported in the literature.
| Triterpenoid | Cultivated Source/Variety | Method | Reported Content | Reference |
| Total Triterpenoids | Dabie Mountain | UV-Vis | 5.38% (of dry weight) | [4] |
| Longquan | UV-Vis | 2.07% (of dry weight) | [4] | |
| Nantong | UV-Vis | 3.95% (of dry weight) | ||
| Changbai Mountain | UV-Vis | 3.06% (of dry weight) | ||
| Ganoderic Acid A | Dabie Mountain | UPLC | 7.254 mg/g | |
| Longquan | UPLC | 6.658 mg/g | ||
| Shandong | UPLC | 1.959 mg/g | ||
| Ganoderic Acid B | Longquan | UPLC | 4.574 mg/g |
Experimental Protocols
The quantification of triterpenoids in Ganoderma typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common analytical techniques.
Sample Preparation and Extraction
-
Drying and Pulverization : Fruiting bodies of Ganoderma are first dried, often in an oven at a controlled temperature (e.g., 50-60°C), and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered sample is extracted with a suitable organic solvent. Common solvents include methanol, ethanol, or chloroform. Extraction methods can vary and include:
-
Ultrasonication : The sample is suspended in the solvent and subjected to ultrasonic waves to disrupt cell walls and enhance extraction efficiency.
-
Soxhlet Extraction : A continuous extraction method where the sample is repeatedly washed with fresh solvent.
-
Maceration : Soaking the sample in the solvent for an extended period.
-
Quantitative Analysis by HPLC-DAD
-
Chromatographic System : A standard HPLC system equipped with a Diode Array Detector (DAD) is used.
-
Column : A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) is commonly employed for separation.
-
Mobile Phase : A gradient elution is typically used, often consisting of a mixture of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.03% phosphoric acid). The gradient program is optimized to achieve good separation of the various triterpenoid compounds.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : The DAD is set to monitor specific wavelengths characteristic of triterpenoids, often around 252 nm.
-
Quantification : Triterpenoids are quantified by comparing the peak areas in the sample chromatogram to those of known reference standards. Calibration curves are generated for each target compound to ensure accuracy.
Quantitative Analysis by UPLC-MS
For higher sensitivity and selectivity, especially for complex mixtures or trace amounts of compounds, UPLC-MS is the preferred method.
-
Chromatographic System : An Ultra-Performance Liquid Chromatography system is coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight Mass Spectrometry - QTOF-MS).
-
Column : UPLC columns with smaller particle sizes are used for faster and more efficient separation.
-
Mobile Phase : Similar to HPLC, a gradient of acetonitrile and acidified water is often used.
-
Mass Spectrometry : The mass spectrometer is used for detection and quantification. Multiple Reaction Monitoring (MRM) mode can be employed for high specificity and sensitivity in quantifying known triterpenoids. For instance, to determine the amount of ganoderic acid A, the transition of m/z 515.2 → 285.1 can be used as the quantifier.
Visualizations
Experimental Workflow
Caption: Experimental workflow for triterpene analysis.
Triterpene Biosynthesis Pathway in Ganoderma lucidum
Triterpenoids in Ganoderma lucidum are synthesized via the mevalonate (B85504) (MVA) pathway. This intricate pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the precursor for all triterpenoids, lanosterol (B1674476). Subsequent modifications of the lanosterol skeleton, catalyzed by enzymes such as cytochrome P450s, lead to the vast diversity of ganoderic acids and other triterpenoids.
Caption: Mevalonate pathway for triterpene biosynthesis.
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
Safety Operating Guide
Comprehensive Safety and Operational Guide for Handling Ganoderenic Acid E
For researchers, scientists, and drug development professionals, the safe and effective handling of research compounds is paramount. This guide provides essential safety and logistical information for Ganoderenic acid E, a triterpenoid (B12794562) found in Ganoderma lucidum. The following procedural guidance, operational plans, and disposal information are designed to ensure laboratory safety and promote best practices.
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory chemical handling procedures to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn at all times when handling this compound, particularly in its powdered form, to prevent inhalation and contact.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields.[1][2] |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat/Gown | An impervious, long-sleeved lab coat or gown should be worn. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation of dust and aerosols. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₀H₄₀O₈ |
| CAS Number | 110241-23-1 |
| Storage Temperature | 4°C, sealed in a cool, well-ventilated area away from direct sunlight. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Weighing and Dissolving for In Vitro Studies
This protocol outlines the standard procedure for preparing a stock solution of this compound for experimental use.
-
Preparation : All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation exposure. Ensure all necessary PPE is worn correctly. Use a properly calibrated analytical balance.
-
Weighing :
-
Place a sterile microcentrifuge tube or glass vial on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound powder into the container.
-
-
Dissolution :
-
Based on experimental requirements and solubility, select an appropriate solvent such as Dimethyl sulfoxide (B87167) (DMSO).
-
Add the solvent to the container with the weighed this compound.
-
Securely cap the container and mix gently by vortexing or inversion until the compound is fully dissolved.
-
-
Storage of Solutions :
-
Store stock solutions in clearly labeled and tightly sealed containers.
-
For long-term stability, store solutions at -20°C.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Product : Unused this compound should be disposed of as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.
-
Contaminated Materials : All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as hazardous chemical waste and disposed of accordingly.
-
Solutions : Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated hazardous waste container for organic solvents. Disposal of organic solvents down the drain is generally prohibited. Always consult your institution's EHS guidelines.
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
